p-NH2-Bn-oxo-DO3A
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Overview
Description
p-NH2-Bn-oxo-DO3A: is a bifunctional chelator, which means it can form stable complexes with metal ions. Its full chemical name is 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid. This compound is particularly useful in the field of radiopharmaceuticals, where it is employed to bind radiometals for diagnostic imaging and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-oxo-DO3A typically involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) with 4-aminobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for medical applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-NH2-Bn-oxo-DO3A can undergo substitution reactions where the amino group can be replaced with other functional groups.
Complexation Reactions: It forms stable complexes with various metal ions, which is crucial for its application in radiopharmaceuticals.
Common Reagents and Conditions:
Reagents: Common reagents include 4-aminobenzyl bromide, DO3A, and metal salts like copper(II) chloride for complexation.
Conditions: Reactions are typically carried out in organic solvents under basic conditions and elevated temperatures.
Major Products:
Scientific Research Applications
Chemistry:
Radiopharmaceuticals: p-NH2-Bn-oxo-DO3A is used to chelate radiometals for imaging techniques like PET and SPECT.
Biology:
Medicine:
Cancer Diagnosis and Treatment: The compound is used in the development of radiopharmaceuticals for cancer diagnosis and treatment.
Industry:
Mechanism of Action
Molecular Targets and Pathways: p-NH2-Bn-oxo-DO3A exerts its effects by forming stable complexes with metal ions. These complexes can then be directed to specific molecular targets in the body, such as cancer cells, for imaging or therapeutic purposes .
Comparison with Similar Compounds
p-SCN-Bn-DOTA: Another bifunctional chelator used for similar applications but with different functional groups.
DOTA-NHS-ester: Used for bioconjugation but has different reactivity compared to p-NH2-Bn-oxo-DO3A.
Uniqueness: this compound is unique due to its specific functional groups that allow for versatile bioconjugation and stable complex formation with a wide range of metal ions .
Properties
Molecular Formula |
C21H32N4O7 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[(9S)-9-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid |
InChI |
InChI=1S/C21H32N4O7/c22-17-3-1-16(2-4-17)11-18-12-24(14-20(28)29)6-5-23(13-19(26)27)7-9-32-10-8-25(18)15-21(30)31/h1-4,18H,5-15,22H2,(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1 |
InChI Key |
ZYGZPYXXYYEJPI-SFHVURJKSA-N |
Isomeric SMILES |
C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Canonical SMILES |
C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Origin of Product |
United States |
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